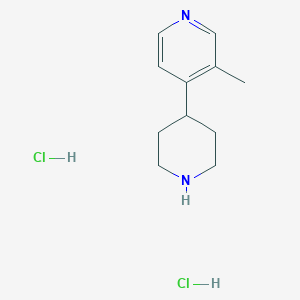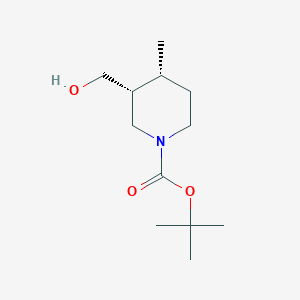
4,4-Difluoro-3,3-dimethylproline methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-3,3-dimethylproline methyl ester is a fluorinated derivative of proline, an amino acid. This compound is of interest due to its unique structural features, which include two fluorine atoms and a methyl ester group. These modifications can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination-free synthesis, which avoids the direct use of fluorinating agents . This method involves the use of specific reagents and conditions to achieve the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-3,3-dimethylproline methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Applications De Recherche Scientifique
4,4-Difluoro-3,3-dimethylproline methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and protein folding.
Medicine: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-3,3-dimethylproline methyl ester involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. This can lead to changes in the activity of these proteins and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluoro-1-(phenylmethyl)-proline methyl ester: Another fluorinated proline derivative with similar structural features.
N-Boc-4,4-difluoro-L-proline methyl ester: A protected form of the compound used in peptide synthesis.
Uniqueness
4,4-Difluoro-3,3-dimethylproline methyl ester is unique due to its specific combination of fluorine atoms and a methyl ester group. This combination can enhance its chemical stability and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H13F2NO2 |
|---|---|
Poids moléculaire |
193.19 g/mol |
Nom IUPAC |
methyl (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-7(2)5(6(12)13-3)11-4-8(7,9)10/h5,11H,4H2,1-3H3/t5-/m1/s1 |
Clé InChI |
GRKLJERCYDYYIA-RXMQYKEDSA-N |
SMILES isomérique |
CC1([C@H](NCC1(F)F)C(=O)OC)C |
SMILES canonique |
CC1(C(NCC1(F)F)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)

